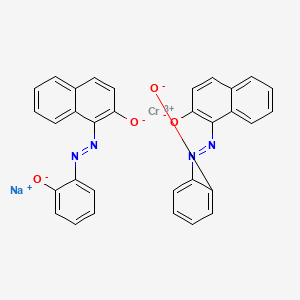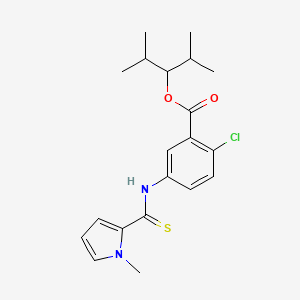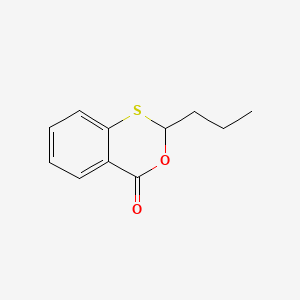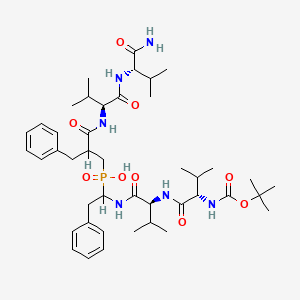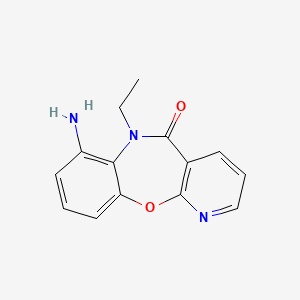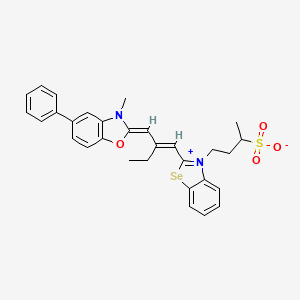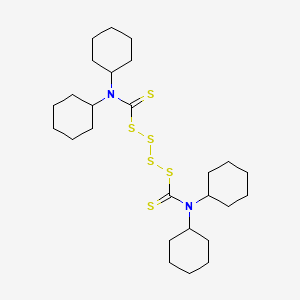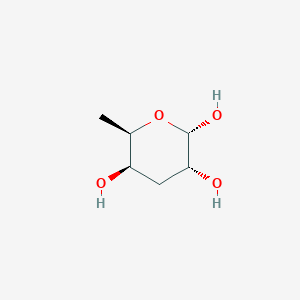
3,6-dideoxy-alpha-D-xylo-hexopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dideoxy-alpha-D-xylo-hexopyranose is a rare sugar derivative that belongs to the class of organic compounds known as hexoses. These are monosaccharides in which the sugar unit contains six carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dideoxy-alpha-D-xylo-hexopyranose typically involves the selective removal of hydroxyl groups from a hexopyranose precursor. One common method includes the use of protective groups to shield specific hydroxyl groups during the reaction process. The reaction conditions often involve the use of strong acids or bases to facilitate the removal of the hydroxyl groups .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced, it involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include multiple steps of purification and crystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
3,6-Dideoxy-alpha-D-xylo-hexopyranose undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives depending on the substituent introduced .
Scientific Research Applications
3,6-Dideoxy-alpha-D-xylo-hexopyranose has several applications in scientific research:
Chemistry: Used in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Plays a role in the study of glycoproteins and glycolipids.
Medicine: Investigated for its potential in drug development, particularly in targeting bacterial infections.
Industry: Utilized in the production of specialized biochemical reagents for research purposes
Mechanism of Action
The mechanism of action of 3,6-dideoxy-alpha-D-xylo-hexopyranose involves its interaction with specific enzymes and proteins in biological systems. It can act as a substrate or inhibitor for various glycosyltransferases and glycosidases, affecting the synthesis and degradation of glycoconjugates. The molecular targets and pathways involved include the modulation of carbohydrate metabolism and the inhibition of bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Abequose: Another dideoxy sugar with similar structural properties.
Tyvelose: A stereoisomer with distinct biological functions.
Uniqueness
3,6-Dideoxy-alpha-D-xylo-hexopyranose is unique due to its specific deoxygenation pattern, which imparts distinct chemical and biological properties. Its ability to interact with various enzymes and its role in glycobiology research make it a valuable compound for scientific studies .
Properties
CAS No. |
89194-46-7 |
|---|---|
Molecular Formula |
C6H12O4 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
(2S,3R,5R,6R)-6-methyloxane-2,3,5-triol |
InChI |
InChI=1S/C6H12O4/c1-3-4(7)2-5(8)6(9)10-3/h3-9H,2H2,1H3/t3-,4-,5-,6+/m1/s1 |
InChI Key |
KYPWIZMAJMNPMJ-KAZBKCHUSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C[C@H]([C@H](O1)O)O)O |
Canonical SMILES |
CC1C(CC(C(O1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


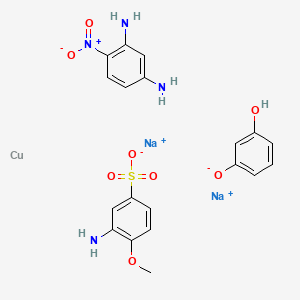
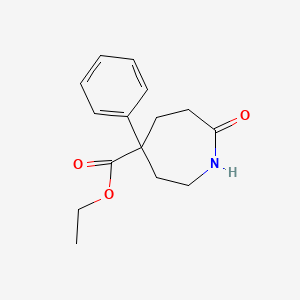
![2,4-Dibromo-6-[(methylamino)methyl]phenol](/img/structure/B15194924.png)

![2,4-Dioxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B15194937.png)
